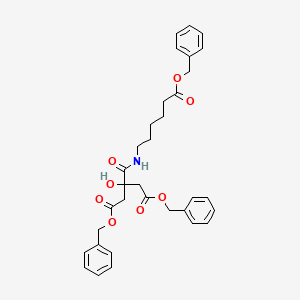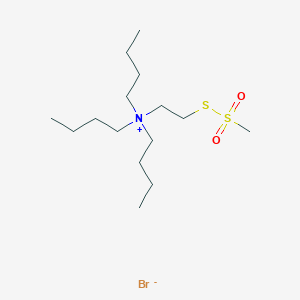
tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide is a chemical compound with the molecular formula C15H34NO2S2Br. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used as a reference standard in pharmaceutical testing and as a cross-linker in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide typically involves the reaction of tributylamine with 2-methylsulfonylsulfanylethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in bulk and stored under specific conditions to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium chloride, sodium iodide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of corresponding halide derivatives.
Scientific Research Applications
Tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide has several applications in scientific research:
Chemistry: Used as a cross-linker in various chemical reactions to form stable compounds.
Biology: Employed in the study of biological systems, particularly in the modification of proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a reference standard in pharmaceutical testing.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide involves its interaction with specific molecular targets. It acts as a cross-linker, forming covalent bonds with target molecules. This interaction can alter the structure and function of the target molecules, leading to various biological and chemical effects. The compound primarily targets proteins and nucleic acids, modifying their properties and activities .
Comparison with Similar Compounds
Similar Compounds
- Tributylammonium ethyl methanethiosulfonate bromide
- Trimethylammonium ethyl methanethiosulfonate bromide
- Tributyltin hydride
Uniqueness
Tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide is unique due to its specific structure and functional groups, which provide distinct reactivity and applications. Compared to similar compounds, it offers better stability and efficiency in cross-linking reactions, making it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C15H34BrNO2S2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide |
InChI |
InChI=1S/C15H34NO2S2.BrH/c1-5-8-11-16(12-9-6-2,13-10-7-3)14-15-19-20(4,17)18;/h5-15H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
IOPDJWWQGCITKV-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCSS(=O)(=O)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




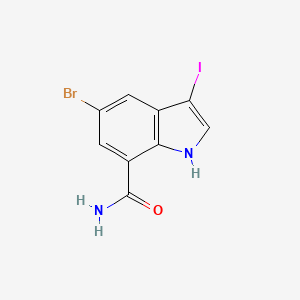
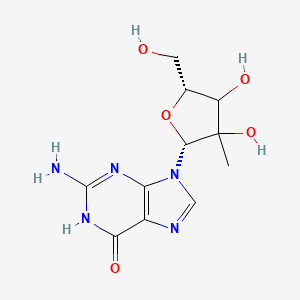
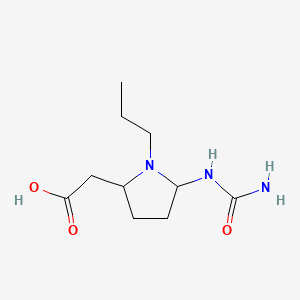
![3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate (Technical Grade)](/img/structure/B13852432.png)
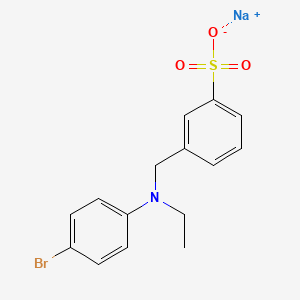
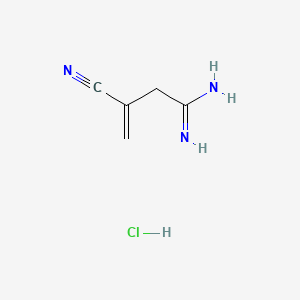
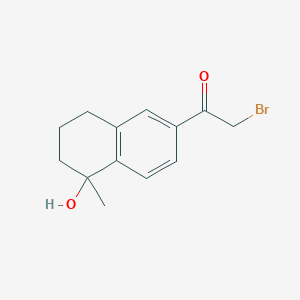
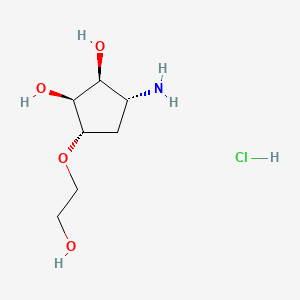
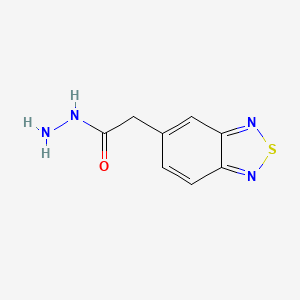
![[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13852462.png)
